(2Z,5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core, a furan ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde to form the intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Bromination using bromine in chloroform at low temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
(2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis. The anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation. The compound’s interaction with cellular pathways often involves binding to proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
- (2E,5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE
- (2E,5E)-5-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications where similar compounds may not perform as well .
Properties
Molecular Formula |
C23H17BrN2O2S |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H17BrN2O2S/c1-2-14-26-22(27)21(29-23(26)25-18-6-4-3-5-7-18)15-19-12-13-20(28-19)16-8-10-17(24)11-9-16/h2-13,15H,1,14H2/b21-15+,25-23? |
InChI Key |
AROZFEDTDPEDSO-PYYWQZPNSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=NC4=CC=CC=C4 |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=NC4=CC=CC=C4 |
Origin of Product |
United States |
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